molecular formula C7H9NO3 B1267544 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one CAS No. 6323-21-3

2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one

Cat. No.: B1267544
CAS No.: 6323-21-3
M. Wt: 155.15 g/mol
InChI Key: LEQMEXDHGCSIGW-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with hydroxymethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one typically involves the functionalization of a pyridine ring. One common method is the hydroxymethylation of 5-methoxypyridin-4(1H)-one using formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-5-methoxypyridin-4(1H)-one.

    Reduction: this compound alcohol.

    Substitution: Various substituted pyridin-4(1H)-one derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate specific pathways involved in cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)pyridine: Lacks the methoxy group, which may affect its reactivity and bioactivity.

    5-Methoxypyridin-4(1H)-one: Lacks the hydroxymethyl group, which may influence its solubility and interaction with biological targets.

    2-(Hydroxymethyl)-5-methylpyridin-4(1H)-one: Similar structure but with a methyl group instead of a methoxy group, potentially altering its chemical properties.

Uniqueness

2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one is unique due to the presence of both hydroxymethyl and methoxy groups on the pyridine ring. This combination of functional groups can enhance its reactivity and interaction with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(hydroxymethyl)-5-methoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-11-7-3-8-5(4-9)2-6(7)10/h2-3,9H,4H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQMEXDHGCSIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979259
Record name 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6323-21-3
Record name 6323-21-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Hydroxymethyl)-5-methoxypyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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